molecular formula C8H6ClNO4 B1625631 5-Acetoxy-2-chloronicotinic acid CAS No. 54232-05-2

5-Acetoxy-2-chloronicotinic acid

Cat. No.: B1625631
CAS No.: 54232-05-2
M. Wt: 215.59 g/mol
InChI Key: RCIDUVCNKAGFJA-UHFFFAOYSA-N
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Description

5-Acetoxy-2-chloronicotinic acid: is a chemical compound with the molecular formula C8H6ClNO4 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the 5-position is replaced by an acetoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxy-2-chloronicotinic acid typically involves the chlorination of nicotinic acid followed by acetylation. One common method starts with the chlorination of 3-cyanopyridine to produce 2-chloro-3-cyanopyridine. This intermediate is then hydrolyzed to yield 2-chloronicotinic acid. The final step involves the acetylation of 2-chloronicotinic acid to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of acetyl pyruvic molybdenum as a catalyst has been reported to improve the oxidation yields during the chlorination step .

Chemical Reactions Analysis

Types of Reactions: 5-Acetoxy-2-chloronicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 2-chloronicotinic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major product is 2-chloronicotinic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Acetoxy-2-chloronicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetoxy-2-chloronicotinic acid involves its interaction with specific molecular targets. The acetoxy group can be hydrolyzed to release 2-chloronicotinic acid, which can then interact with nicotinic acid receptors or enzymes involved in metabolic pathways. The chlorine atom at the 2-position may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

    2-Chloronicotinic acid: Lacks the acetoxy group at the 5-position.

    5-Acetoxy-3-chloronicotinic acid: Chlorine atom is at the 3-position instead of the 2-position.

    5-Acetoxy-2-bromonicotinic acid: Bromine atom replaces the chlorine atom at the 2-position.

Uniqueness: 5-Acetoxy-2-chloronicotinic acid is unique due to the presence of both the acetoxy group at the 5-position and the chlorine atom at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

5-acetyloxy-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4(11)14-5-2-6(8(12)13)7(9)10-3-5/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIDUVCNKAGFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(N=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514964
Record name 5-(Acetyloxy)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54232-05-2
Record name 5-(Acetyloxy)-2-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54232-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Acetyloxy)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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